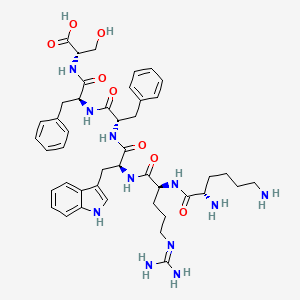
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, tryptophan, phenylalanine, and serine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine involves the stepwise assembly of its constituent amino acids. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is obtained after deprotection and cleavage from the solid support.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反应分析
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.
Reduction: Reduction reactions can affect the disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require specific amino acid derivatives and coupling reagents .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups .
科学研究应用
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: The compound is used in the production of specialized biomaterials and as a component in diagnostic assays.
作用机制
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes. The exact mechanism depends on the specific application and the biological context.
相似化合物的比较
Similar Compounds
L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine: This compound shares a similar structure but differs in its amino acid composition.
L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid: Another related peptide with different functional groups.
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to undergo various chemical modifications and its role in diverse scientific fields highlight its versatility and importance.
属性
CAS 编号 |
824959-27-5 |
|---|---|
分子式 |
C44H59N11O8 |
分子量 |
870.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C44H59N11O8/c45-20-10-9-17-31(46)38(57)51-33(19-11-21-49-44(47)48)39(58)54-36(24-29-25-50-32-18-8-7-16-30(29)32)42(61)53-34(22-27-12-3-1-4-13-27)40(59)52-35(23-28-14-5-2-6-15-28)41(60)55-37(26-56)43(62)63/h1-8,12-16,18,25,31,33-37,50,56H,9-11,17,19-24,26,45-46H2,(H,51,57)(H,52,59)(H,53,61)(H,54,58)(H,55,60)(H,62,63)(H4,47,48,49)/t31-,33-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
UBLUUGDLYXVKLO-GIZYWFQPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
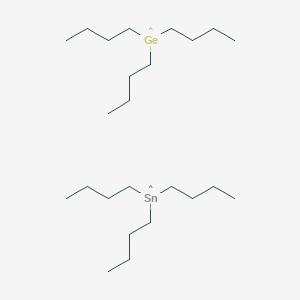
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
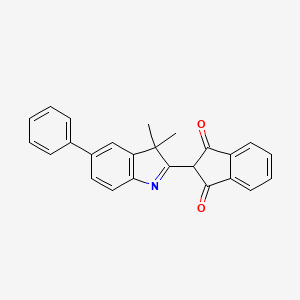
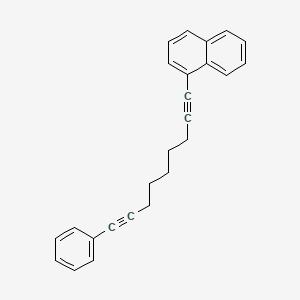
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
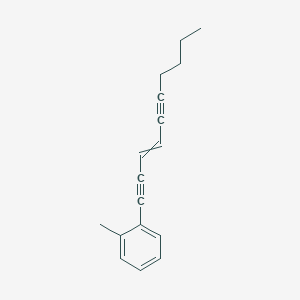
![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
